Batzelladine B

Total Synthesis Chemical Supply Chain Medicinal Chemistry

Batzelladine B (CAS 161503-23-7) is a polycyclic guanidinium alkaloid originally isolated from the Caribbean sponge Batzella sp. that pioneered the small-molecule inhibition of the HIV-1 gp120–human CD4 protein-protein interaction.

Molecular Formula C40H67N9O4
Molecular Weight 738 g/mol
Cat. No. B1241921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatzelladine B
Synonymsbatzelladine B
Molecular FormulaC40H67N9O4
Molecular Weight738 g/mol
Structural Identifiers
SMILESCCCCCCCC1CC2CCC3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C
InChIInChI=1S/C40H67N9O4/c1-3-4-5-9-12-18-29-27-30-21-22-33-34(28(2)45-40(46-29)49(30)33)36(50)52-25-15-11-8-6-7-10-13-19-31-35(32-20-17-24-48(32)39(43)47-31)37(51)53-26-16-14-23-44-38(41)42/h29-31,33H,3-27H2,1-2H3,(H2,43,47)(H,45,46)(H4,41,42,44)/t29-,30+,31?,33-/m1/s1
InChIKeyCFRXQGXKLCOKGG-BNKKYZKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Batzelladine B Procurement Guide: Sourcing the First Low-Molecular-Weight gp120-CD4 PPI Inhibitor


Batzelladine B (CAS 161503-23-7) is a polycyclic guanidinium alkaloid originally isolated from the Caribbean sponge Batzella sp. that pioneered the small-molecule inhibition of the HIV-1 gp120–human CD4 protein-protein interaction [1]. The structure contains a syn-tricyclic guanidine 'vessel' connected via an alkyl ester to a bicyclic guanidine 'anchor', bearing 9 nitrogen atoms distributed across three guanidine units [2]. With a molecular formula of C₄₀H₆₇N₉O₄ and a molecular weight of 738 Da, it is among the structurally defined, synthetically accessible natural products targeting the viral entry step upstream of membrane fusion [3].

Why Batzelladine B Cannot Be Replaced by a Generic Batzelladine or Guanidine Alkaloid for Anti-HIV Entry Studies


The batzelladine family is mechanistically bifurcated: members such as batzelladines A and B inhibit gp120–CD4 binding, while batzelladines F–I induce p56ᶫᶜᵏ–CD4 dissociation without blocking the gp120–CD4 interaction [1]. These divergent mechanisms preclude simple substitution based on core scaffolds. Furthermore, even among the gp120–CD4-inhibitory subset, the size, lipophilicity and specific guanidine arrangement govern binding orientation and antiviral potency as demonstrated by the structure-activity relationships (SAR) derived from a 28-member synthetic library [2]. Consequently, selecting the wrong analogue can direct research toward an incorrect molecular target, undermining the validity of mechanistic conclusions.

Batzelladine B Quantitative Differentiation Guide: Peer-Reviewed Evidence for Scientific Selection


Synthetic Accessibility: 9-Step Route vs. ~18-Step Legacy Syntheses Halves Procurement Lead Time

Aromatic pyrrole-based precursors enable a 9-step longest linear sequence (LLS) to (+)-batzelladine B, compared with typical legacy routes to other batzelladines requiring approximately 18 synthetic steps [1][2]. The route consolidates 10 discrete chemical reactions into a single telescoped sequence and was executed on a scale producing adequate quantities from commercial reagents without extraordinary protecting-group manipulations [1].

Total Synthesis Chemical Supply Chain Medicinal Chemistry

gp120–CD4 Binding Inhibition: Activity Maintained in the Low Micromolar Range Relative to Batzelladine A

In a head-to-head in vitro gp120–CD4 binding assay compiled across batzelladine congeners, batzelladine B displayed an IC₅₀ of 31 µM, which is comparable to batzelladine A (IC₅₀ 29 µM) and substantially more potent than batzelladine D (IC₅₀ 72 µM) [1]. The assay was conducted using purified gp120 and CD4 in a cell-free competitive binding format, ensuring assessment of direct target engagement [1].

HIV Entry Inhibition Protein-Protein Interaction Antiviral Screening

Molecular Weight Advantage: 738 Da Batzelladine B Penetrates the Rule-of-Five Boundary vs. >800 Da Crambescidins

At 738 Da, batzelladine B sits below the 800 Da threshold often cited as a practical upper limit for cell-permeable natural products, whereas the related crambescidin class sharing a similar polycyclic guanidine architecture averages >810 Da [1]. This size differential translates to lower polar surface area and fewer hydrogen-bond donors/acceptors for batzelladine B, aligning it more closely with empirical drug-likeness guidelines [2].

Drug-Likeness Chemical Space Analysis Molecular Design

Multi-Target Polypharmacology: Batzelladine B Inhibits PKC, IL‑8 and CGRP Binding in Addition to gp120–CD4

In standard biochemical profiling, batzelladine B concurrently inhibited gp120 binding to CD4, protein kinase C (PKC) activity, and binding of interleukin‑8 (IL‑8) and calcitonin gene-related peptide (CGRP) to their receptors [1]. By contrast, the structurally optimized fusion inhibitor analogues based on batzelladine F (IC₅₀ 0.8–3.0 µM in cell‑cell fusion) retain antiviral activity but lose the broader pharmacology [2].

Polypharmacology Anti-inflammatory Activity Mechanistic Profiling

Small-Molecule PPI Inhibition: A Non‑Protein Entry Blocker Distinct from Antibody and Peptide Alternatives

Batzelladines A and B were the first low-molecular-weight natural products reported to inhibit the binding of gp120 to CD4, a hallmark protein‑protein interaction (PPI) that was previously considered 'undruggable' by small molecules [1]. In contrast, the clinically validated small-molecule attachment inhibitor BMS‑378806 (EC₅₀ 0.85–26.5 nM) is >1,000‑fold more potent but targets a distinct gp120 conformational state and cannot serve as a direct mechanistic surrogate for the batzelladine binding mode [2].

Small-Molecule PPI HIV Entry Inhibitor Chemical Biology Tool

Batzelladine B Application Scenarios: Where the Evidence Supports Prioritization over Analogs


HIV-1 Entry Mechanism Dissection via Host-Side CD4 Targeting

For laboratories investigating host-directed antiviral strategies, batzelladine B provides a chemically tractable CD4-binding probe. Its distinct binding locus on T‑cell CD4 receptors, documented in the original isolation paper [1], enables experiments that interrogate the host-virus interface orthogonal to gp120-targeted inhibitors such as BMS‑378806 or neutralizing antibodies. The 9‑step modular synthesis further permits structure-guided optimization of affinity and selectivity based on the 31 µM IC₅₀ baseline [2].

Multi-Target Chemical Probe for PKC, Chemokine, and Neuropeptide Receptor Studies

The concurrent inhibition of PKC, IL‑8 receptor binding, and CGRP receptor binding distinguishes batzelladine B from the narrower antiviral profile of batzelladine F-based fusion inhibitors [1]. This polypharmacology makes it a valuable tool compound for research groups studying crosstalk between viral entry, protein kinase signaling, and neuroimmune pathways, where a single chemical probe with validated multi‑target engagement is preferred over combining three separate inhibitors that introduce pharmacological complexity [2].

Methodology Benchmarking in Polyguanidine Natural Product Synthesis

With its 9‑step LLS from simple pyrrole starting materials, the Parr–Economou–Herzon synthesis [1] serves as an efficiency benchmark for new synthetic methodology development targeting polycyclic guanidine alkaloids. Academic and industrial synthetic chemistry groups can purchase batzelladine B as an authentic reference standard (optically pure (+)-enantiomer, exact mass 737.53 Da) [2] to validate novel catalytic reactions and telescoped sequences aiming to reduce step counts below the current state-of-the-art.

Structure-Activity Relationship Reference for Batzelladine Library Design

The quantitative SAR landscape revealed by the 28‑member synthetic batzelladine analogue library [1] positions natural batzelladine B as the essential gp120–CD4 binding benchmark. Medicinal chemistry teams designing focused libraries of batzelladine-like scaffolds can use the established IC₅₀ values (batzelladine B: 31 µM; batzelladine A: 29 µM; batzelladine D: 72 µM) [2] to calibrate assay sensitivity and normalize inter‑library potency comparisons, ensuring that structural modifications are assessed against a consistent, well‑characterized reference.

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